(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester
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Overview
Description
(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester is a complex organic compound with a unique structure This compound is characterized by its isobenzofuran core, which is substituted with various functional groups, including methoxy, methyl, and glucopyranosyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester involves multiple steps. The key steps include the formation of the isobenzofuran core, followed by the introduction of the methoxy, methyl, and glucopyranosyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester include other isobenzofuran derivatives and glucopyranosyl-containing compounds. Examples include:
Trifluorotoluene: An organic compound with similar solvating properties.
Volatile Organic Compounds: Various compounds with similar functional groups and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in diverse fields. Its unique structure allows for specific interactions with biological targets and versatile chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H40O15 |
---|---|
Molecular Weight |
664.6 g/mol |
IUPAC Name |
methyl 6-[6-methoxy-7-methyl-3-oxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C32H40O15/c1-15(10-12-24(37)39-7)9-11-21-26(40-8)16(2)22-13-42-31(38)25(22)27(21)47-32-30(45-20(6)36)29(44-19(5)35)28(43-18(4)34)23(46-32)14-41-17(3)33/h9,23,28-30,32H,10-14H2,1-8H3 |
InChI Key |
QSPXJODRMPWBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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